4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
Description
4-(4-Methylbenzyl)-1λ⁴,4-thiazinane-1,3,5-trione is a heterocyclic compound featuring a six-membered thiazinane ring with three ketone groups (trione) and a 4-methylbenzyl substituent.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-9-2-4-10(5-3-9)6-13-11(14)7-17(16)8-12(13)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMPUCZEPZEPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CS(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves multiple steps. One common method starts with the preparation of 4-methylbenzyl bromide from 4-methylbenzyl alcohol using phosphorus tribromide in benzene . This intermediate is then reacted with appropriate thiazinane derivatives under controlled conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazinane derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride or sodium amide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methylbenzyl) may enhance solubility compared to halogenated (bromophenyl) or electron-withdrawing (CF₃) analogs .
- Core Modifications : Thiomorpholine tetrones (e.g., ) exhibit higher oxidation states (tetrone vs. trione), altering electronic properties and acidity.
- Symmetry and Melting Points : Symmetrical triazinane triones (e.g., ) show higher melting points (~257°C) compared to less symmetrical thiazinane derivatives.
Physicochemical and Spectroscopic Properties
- Melting Points : Thiazinane triones generally exhibit lower melting points (<250°C) compared to triazinane triones (>250°C) due to reduced symmetry .
- Acidity : The thiomorpholine tetrone (pKa ≈ -2.54) is significantly more acidic than thiazinane triones, likely due to the tetrone structure .
- Spectroscopic Data : ¹H NMR of triazinane derivatives shows distinct aromatic proton splitting (δ 6.8–7.5 ppm), while thiazinane triones display characteristic methyl/methylene signals (δ 2.0–3.5 ppm) .
Biological Activity
4-(4-Methylbenzyl)-1λ4,4-thiazinane-1,3,5-trione is a synthetic organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings. The compound is known for its structural complexity and has been investigated for various applications in medicinal chemistry.
- Molecular Formula : C12H13NO3S
- Molar Mass : 251.3 g/mol
- Density : 1.39 g/cm³ (predicted)
- Boiling Point : 577.4 °C (predicted)
- CAS Number : 338953-68-7
The biological activity of 4-(4-Methylbenzyl)-1λ4,4-thiazinane-1,3,5-trione is primarily attributed to its interaction with specific enzymes and cellular pathways. Its thiazinane structure allows it to act as an enzyme inhibitor, particularly targeting tyrosinase, which plays a crucial role in melanin biosynthesis.
Tyrosinase Inhibition
Research has demonstrated that compounds similar to 4-(4-Methylbenzyl)-1λ4,4-thiazinane-1,3,5-trione exhibit significant inhibitory effects on tyrosinase activity. This inhibition can lead to decreased melanin production, making these compounds potential candidates for treating hyperpigmentation disorders.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 4-(4-Methylbenzyl)-1λ4,4-thiazinane-1,3,5-trione | Not specified | Tyrosinase inhibition |
| Kojic Acid | 800 | Positive control |
| Benzylidene-3-methyl-2-thioxothiazolidin-4-one | 3.60 | Strong tyrosinase inhibitor |
Antioxidant Activity
In addition to tyrosinase inhibition, the compound has shown antioxidant properties in various assays. These properties are crucial for mitigating oxidative stress in cells and may contribute to its therapeutic potential.
Study 1: Efficacy in Melanin Production Inhibition
A study evaluated the effects of various analogs of thiazolidine derivatives on melanin production in B16F10 murine melanoma cells. The results indicated that certain analogs exhibited potent inhibitory effects on cellular tyrosinase activity without significant cytotoxicity at concentrations up to 20 µM.
Study 2: Cytotoxicity Assessment
In a separate investigation focused on the cytotoxic effects of thiazolidine derivatives on B16F10 cells, it was found that while some compounds showed strong anti-melanogenic effects, they did not induce significant cytotoxicity at lower concentrations. This highlights the therapeutic potential of these compounds in treating skin disorders without harming healthy cells.
Q & A
Basic Question: What are the established synthetic routes for 4-(4-Methylbenzyl)-1λ⁴,4-thiazinane-1,3,5-trione, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclization reactions involving thiourea intermediates. A common approach involves reacting substituted benzylamines with aryl isothiocyanates to form thioureas, followed by acid- or base-mediated cyclization. For example, cyclization with hydrochloric acid under reflux (80–100°C, 4–6 hours) yields thiazinane derivatives . Optimization can employ factorial design to vary parameters like temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, with purity confirmed by melting point analysis and NMR spectroscopy .
Basic Question: How can structural characterization of this compound be performed to confirm its identity and purity?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and methylbenzyl substituents (δ 2.3–2.5 ppm for CH₃). Carbonyl groups in the thiazinane ring appear at δ 165–175 ppm in 13C NMR .
- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 200 K) resolves bond lengths and angles, particularly for the thiazinane core. Data refinement (R factor <0.05) ensures accuracy .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks and fragmentation patterns aligned with the expected structure .
Advanced Question: How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT calculations) for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or approximations in computational models. To address this:
- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR chemical shift calculations.
- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
- Benchmarking : Compare DFT functionals (B3LYP vs. M06-2X) to determine which best aligns with experimental IR/Raman spectra .
Advanced Question: What experimental design strategies are recommended for studying the reaction kinetics of its formation?
Methodological Answer:
- Pseudo-First-Order Conditions : Use excess isothiocyanate to simplify rate laws. Monitor thiourea intermediate formation via UV-Vis spectroscopy (λ = 250–300 nm).
- Temperature Dependence : Perform Arrhenius analysis (25–80°C) to derive activation energy (Ea).
- Computational Validation : Use quantum mechanical calculations (e.g., DFT) to model transition states and compare with experimental Ea .
Advanced Question: How can AI-driven tools enhance the study of this compound’s reactivity or physicochemical properties?
Methodological Answer:
- Predictive Modeling : Train machine learning models on existing thiazinane datasets to predict solubility, stability, or reaction yields.
- Automated Synthesis : Integrate robotic platforms (e.g., Chemspeed) with AI algorithms for high-throughput screening of reaction conditions.
- COMSOL Multiphysics : Simulate mass transfer limitations in heterogeneous reactions involving this compound .
Basic Question: What purification techniques are most effective for isolating 4-(4-Methylbenzyl)-1λ⁴,4-thiazinane-1,3,5-trione from byproducts?
Methodological Answer:
- Recrystallization : Use acetone/ethanol mixtures (3:1 v/v) to isolate crystalline product (yield >85%) .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to separate unreacted amines or thioureas.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .
Advanced Question: What mechanistic insights exist for the cyclization step in its synthesis?
Methodological Answer:
Cyclization proceeds via intramolecular nucleophilic attack of the thiourea sulfur on the adjacent carbonyl group, facilitated by acid (e.g., HCl). Isotopic labeling (¹⁵N or ³⁴S) can track atom migration. Computational studies suggest a six-membered transition state with partial proton transfer from the acid catalyst .
Basic Question: How should researchers integrate theoretical frameworks (e.g., molecular orbital theory) into studies of this compound?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Reactivity Indices : Use Fukui functions to map regioselectivity in substitution reactions.
- Non-Covalent Interactions : Analyze Hirshfeld surfaces from crystallographic data to understand packing forces .
Advanced Question: What strategies are recommended for multi-step synthesis optimization, particularly for scaling up production?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman probes to monitor intermediate formation in real time.
- Green Chemistry Metrics : Optimize atom economy (e.g., using catalytic amines) and solvent recovery (e.g., switch to cyclopentyl methyl ether).
- Scale-Up Risk Assessment : Use computational fluid dynamics (CFD) to predict heat/mass transfer limitations in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
